(S)-2-(Benzyloxycarbonylamino)-3-(phenylthio)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for N-Carbobenzyloxy-3-phenylthio-L-alanine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-Carbobenzyloxy-3-phenylthio-L-alanine undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbobenzyloxy group can be removed through hydrogenation.
Substitution: The phenylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the carbobenzyloxy group results in the formation of free amines .
Scientific Research Applications
N-Carbobenzyloxy-3-phenylthio-L-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of N-Carbobenzyloxy-3-phenylthio-L-alanine involves its interaction with specific molecular targets. The carbobenzyloxy group protects the amino group, allowing selective reactions at other positions. The phenylthio group can participate in various chemical transformations, making the compound versatile in different applications .
Comparison with Similar Compounds
Similar Compounds
N-Carbobenzyloxy-L-alanine: Lacks the phenylthio group, making it less versatile in certain reactions.
3-Phenylthio-L-alanine: Lacks the carbobenzyloxy protection, making it more reactive but less selective.
Uniqueness
N-Carbobenzyloxy-3-phenylthio-L-alanine is unique due to the presence of both the carbobenzyloxy and phenylthio groups. This combination allows for selective reactions and makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C17H17NO4S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C17H17NO4S/c19-16(20)15(12-23-14-9-5-2-6-10-14)18-17(21)22-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1 |
InChI Key |
ISBOGFMUFMJWEP-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CSC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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